2-Iodo-3-methylpyrazine

説明

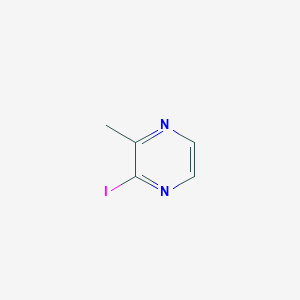

Structure

3D Structure

特性

IUPAC Name |

2-iodo-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDKNCREPBBGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446856 | |

| Record name | 2-IODO-3-METHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-08-5 | |

| Record name | 2-IODO-3-METHYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for 2-Iodo-3-methylpyrazine

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the distinct vibrational modes of a molecule's functional groups and skeletal structure. These methods are complementary, as vibrational modes can be active in IR, Raman, both, or neither, depending on the change in dipole moment and polarizability, respectively. sci-hub.st For a comprehensive analysis of this compound, computational methods such as Density Functional Theory (DFT) are often employed to simulate spectra and aid in the assignment of complex vibrational modes. nih.govnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic frequencies for specific bonds and functional groups. For this compound, key absorptions are expected for the pyrazine (B50134) ring, the C-I bond, and the methyl group.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. niscpr.res.in In related pyrazine derivatives, these modes have been identified through both experimental and theoretical studies. researchgate.net The methyl (CH₃) group introduces its own characteristic vibrations, including symmetric and asymmetric stretching and deformation modes. researchgate.net A crucial vibration for identifying this specific compound is the C-I stretch. Due to the high mass of the iodine atom, this stretching frequency is expected to appear in the far-infrared region, generally below 600 cm⁻¹. Studies on analogous compounds like 2-iodopyridine (B156620) have provided detailed assignments for such vibrations through normal coordinate analysis. nih.gov The pyrazine ring itself has a set of characteristic stretching and deformation vibrations, which are sensitive to the nature and position of substituents. researchgate.net

FT-Raman spectroscopy is a complementary technique that involves inelastic scattering of monochromatic laser light. sci-hub.st Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum. For this compound, the symmetric vibrations of the pyrazine ring and the C-I stretch are expected to be prominent.

Analysis of similar molecules like 2-methylpyrazine (B48319) has been performed using FT-Raman spectroscopy, allowing for detailed assignment of the vibrational modes with the aid of DFT calculations. nih.gov The ring breathing mode, a symmetric vibration of the entire ring system, is often a strong and characteristic band in the Raman spectra of pyrazine derivatives. researchgate.net The position of this mode is influenced by substitution; for instance, it is reported at 1049 cm⁻¹ for 2-chloropyrazine (B57796) and shifts in other substituted pyrazines. researchgate.net The C-I stretching vibration is also expected to be Raman active and would be a key identifier in the low-frequency region of the spectrum. nih.gov

Table 1: Predicted Vibrational Modes for this compound

This table compiles predicted vibrational frequencies based on DFT calculations and experimental data from analogous compounds such as 2-methylpyrazine and 2-iodopyridine. nih.govniscpr.res.innih.govresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3100 - 3050 | Medium | Medium-Strong | Corresponds to the two C-H bonds on the pyrazine ring. |

| Methyl C-H Asymmetric Stretch | ~2980 | Medium | Medium | Characteristic vibration of the -CH₃ group. |

| Methyl C-H Symmetric Stretch | ~2900 | Medium-Weak | Medium | Characteristic vibration of the -CH₃ group. |

| Pyrazine Ring Stretch (C=N, C=C) | 1600 - 1400 | Strong | Medium-Strong | A series of bands characteristic of the heterocyclic aromatic ring. researchgate.net |

| Methyl Umbrella Deformation | ~1380 | Medium | Weak | Symmetric deformation of the -CH₃ group. researchgate.net |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium | Weak | Bending vibrations of the ring C-H bonds. |

| Pyrazine Ring Breathing | ~1020 | Weak | Strong | A symmetric ring mode, often strong in Raman spectra of pyrazines. researchgate.net |

| Aromatic C-H Out-of-plane Bend | 950 - 800 | Strong | Weak | These bands can be indicative of the substitution pattern. |

| C-I Stretch | 600 - 500 | Strong | Strong | A key low-frequency vibration involving the heavy iodine atom, based on data for 2-iodopyridine. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a molecule like this compound, a combination of 1D and 2D NMR experiments is required for unambiguous assignment of all signals.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should display a singlet for the three equivalent protons of the methyl group and two distinct signals for the two aromatic protons on the pyrazine ring. These aromatic protons will appear as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the iodo- and methyl- substituents. In related pyrazine derivatives, aromatic protons typically resonate between δ 8.0 and 8.5 ppm. niscpr.res.in

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show five distinct signals, one for each unique carbon atom in the molecule (three ring carbons attached to hydrogen or iodine, one ring carbon attached to the methyl group, and the methyl carbon itself). The carbon atom bonded to the iodine (C-2) is expected to show a significantly shifted signal due to the heavy-atom effect. docbrown.info Studies on monosubstituted pyrazines have shown that substituent effects on carbon chemical shifts are predictable and useful for distinguishing isomers. capes.gov.br The chemical shift for the C-2 iodo-substituted carbon in a similar environment is expected in the δ 95–105 ppm range. vulcanchem.com

¹⁵N NMR: With two nitrogen atoms in different chemical environments (N-1 adjacent to the iodo-substituted carbon, and N-4 between two C-H substituted carbons), ¹⁵N NMR is particularly valuable. The chemical shifts of the nitrogen atoms are highly sensitive to the electronic nature of adjacent substituents. scispace.comresearchgate.net This technique is excellent for distinguishing between isomers, for example, 2,3-, 2,5-, and 2,6-disubstituted pyrazines. researchgate.net Advanced 2D techniques like ¹H,¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can correlate the nitrogen atoms to specific protons in the molecule, allowing for definitive assignment of the N-1 and N-4 signals. ipb.pt

Table 2: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ, ppm) for this compound

Predicted values are based on established substituent effects and data from analogous substituted pyrazines and pyridines. niscpr.res.incapes.gov.brvulcanchem.comresearchgate.net

| Nucleus | Position | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| ¹H | H-5, H-6 | 8.0 - 8.4 | Doublet | Two signals for the two non-equivalent aromatic protons, coupled to each other. |

| ¹H | -CH₃ | ~2.6 | Singlet | Signal for the methyl group protons. |

| ¹³C | C-2 | 95 - 105 | Singlet | Carbon bearing the iodine atom; significant heavy-atom effect. vulcanchem.com |

| ¹³C | C-3 | 150 - 155 | Singlet | Carbon bearing the methyl group. |

| ¹³C | C-5 | 140 - 145 | Singlet | Aromatic CH carbon. |

| ¹³C | C-6 | 135 - 140 | Singlet | Aromatic CH carbon. |

| ¹³C | -CH₃ | ~22 | Singlet | Methyl group carbon. |

| ¹⁵N | N-1 | -(60 - 80) | Singlet | Nitrogen adjacent to the iodo- and methyl-substituted carbons. Highly sensitive to substituents. researchgate.net |

| ¹⁵N | N-4 | -(85 - 105) | Singlet | Nitrogen adjacent to two CH carbons. Expected to be more shielded than N-1. researchgate.net |

While solution-state NMR is the primary method for routine structural characterization, solid-state NMR (ssNMR) offers unique capabilities. Solution NMR provides data on molecules tumbling rapidly in a solvent, averaging out anisotropic interactions. In contrast, ssNMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), provides information on molecules in a fixed, crystalline lattice. nih.gov This makes ssNMR essential for studying polymorphism, where different crystal forms of the same compound can exhibit distinct spectra due to differences in molecular packing and conformation. sci-hub.st While solution NMR would be used to confirm the covalent structure of this compound, ssNMR could be employed to characterize its solid form and identify any potential polymorphs.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.

For this compound (C₅H₅IN₂), the molecular ion peak [M]⁺• is expected at an m/z of approximately 220. An important feature of iodine-containing compounds is that iodine is monoisotopic (¹²⁷I), meaning the molecular ion peak will be a single peak, unlike the characteristic M/M+2 pattern seen with chlorine or bromine compounds. docbrown.info

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of an iodine atom: The C-I bond is relatively weak, and its cleavage would result in the loss of an iodine radical, leading to a fragment ion [M-127]⁺ at m/z 93. This corresponds to the [methylpyrazine]⁺ cation.

Loss of HCN: A common fragmentation pathway for pyrazine and other nitrogen heterocycles is the loss of a neutral hydrogen cyanide molecule (27 u), which would lead to a fragment at [M-27]⁺•.

Loss of a methyl radical: Cleavage of the C-CH₃ bond would result in the loss of a methyl radical (15 u), giving a fragment ion [M-15]⁺ at m/z 205.

Iodine cation: A peak at m/z 127 corresponding to the [I]⁺ cation may also be observed, although its intensity can be low. docbrown.infodocbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 220 | [M]⁺• (Molecular Ion) | [C₅H₅IN₂]⁺• | The intact molecule minus one electron. |

| 205 | [M - CH₃]⁺ | [C₄H₂IN₂]⁺ | Loss of a methyl radical. |

| 193 | [M - HCN]⁺• | [C₄H₄IN]⁺• | Loss of hydrogen cyanide from the pyrazine ring. |

| 127 | [I]⁺ | [I]⁺ | Iodine cation, characteristic for iodo-compounds. docbrown.info |

| 93 | [M - I]⁺ | [C₅H₅N₂]⁺ | Loss of an iodine atom, resulting in the methylpyrazine cation. |

| 66 | [C₅H₅N₂ - HCN]⁺ or [M - I - HCN]⁺ | [C₄H₄N]⁺ | Loss of hydrogen cyanide from the m/z 93 fragment. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with high precision. bioanalysis-zone.com This capability allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com

For this compound, HRMS is crucial for confirming its molecular formula, C₅H₅IN₂. By measuring the mass to several decimal places, HRMS provides an experimentally determined exact mass that can be compared against the theoretically calculated value. The theoretical exact mass is derived by summing the masses of the most abundant isotopes of its constituent elements. This precise correlation offers unequivocal evidence of the compound's elemental composition, a critical step in its characterization. acs.org

**Table 1: Theoretical Exact Mass Calculation for this compound (C₅H₅IN₂) **

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (H) | 5 | 1.007825 | 5.039125 |

| Iodine (I) | 1 | 126.904473 | 126.904473 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Total | | | 219.950346 |

The ability of HRMS to provide this level of accuracy is fundamental in distinguishing between isomers or compounds with very similar molecular weights, which would not be possible with conventional mass spectrometry. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process involves multiple stages of mass analysis, providing detailed information about the molecule's connectivity and substructures. wikipedia.org

In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments. The analysis of these fragments helps to piece together the original structure.

While specific experimental MS/MS data for this compound is not detailed in the reviewed literature, a fragmentation pathway can be proposed based on the known behavior of pyrazine derivatives and iodo-substituted aromatic compounds. science.govconicet.gov.ar Key fragmentation events would likely include the loss of the iodine atom, cleavage of the methyl group, and subsequent fragmentation of the pyrazine ring.

Table 2: Proposed MS/MS Fragmentation of this compound ([C₅H₅IN₂ + H]⁺)

| Precursor Ion (m/z) | Proposed Product Ion | Mass Loss (Da) | Proposed Structure of Loss |

|---|---|---|---|

| 220.9582 | [C₅H₆N₂]⁺ | 126.9045 | I• (Iodine radical) |

| 220.9582 | [C₄H₃IN₂]⁺ | 15.0235 | CH₃• (Methyl radical) |

The fragmentation pattern serves as a molecular fingerprint, enabling structural confirmation and differentiation from isomers, such as 2-iodo-5-methylpyrazine (B1592476) or 2-iodo-6-methylpyrazine.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. rigaku.comub.edu It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. mdpi.com

Single Crystal X-ray Analysis of this compound Derivatives

While the specific crystal structure of this compound has not been reported in the surveyed literature, extensive studies on its derivatives and structurally analogous compounds provide significant insight into its likely solid-state conformation. researchgate.netresearchgate.net Analysis of related iodo-substituted heterocycles, such as 2-iodo-3-methoxy-6-methylpyridine, reveals key structural features that can be extrapolated. nih.gov

In such derivatives, the pyrazine or pyridine (B92270) ring is typically planar. The carbon-iodine bond length and the bond angles within the heterocyclic ring are of particular interest. For instance, in cocrystals of 2,3,5,6-tetramethylpyrazine (B1682967) with iodinated aromatic compounds, the fundamental geometry of the pyrazine ring is maintained, providing a reliable model for the core structure of this compound. researchgate.net These studies are essential for understanding how the introduction of an iodine atom and a methyl group influences the electronic and steric properties of the pyrazine ring.

Table 3: Representative Crystallographic Data for a Structurally Related Compound (2,3,5,6-tetramethylpyrazine cocrystal)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Varies with cocrystal former |

| b (Å) | Varies with cocrystal former |

| c (Å) | Varies with cocrystal former |

| β (°) | Varies with cocrystal former |

Data derived from studies on pyrazine cocrystals, illustrating typical parameters. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. nih.govmdpi.com In the case of this compound and its derivatives, halogen bonding is expected to be a dominant directional force in the crystal packing. researchgate.netresearchgate.net

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, iodine) interacts with a nucleophilic site, such as a nitrogen atom on an adjacent pyrazine ring (C-I···N). mdpi.com These interactions are highly directional and play a crucial role in crystal engineering. researchgate.net

In addition to halogen bonds, other interactions contribute to the stability of the crystal lattice:

C-H···π Interactions: The hydrogen atoms of the methyl group or the pyrazine ring can interact with the π-system of an adjacent ring. researchgate.net

π-π Stacking: The aromatic pyrazine rings can stack on top of one another, offset to minimize repulsion and maximize attraction.

Hydrogen Bonds: Although classical hydrogen bond donors are absent, weak C-H···N or C-H···I hydrogen bonds can influence the molecular packing. scirp.org

Table 4: Common Intermolecular Interactions in Iodo-Pyrazine Derivatives

| Interaction Type | Description | Typical Distance Range (Å) |

|---|---|---|

| Halogen Bond (C-I···N) | Interaction between the iodine atom and a pyrazine nitrogen. | 2.8 - 3.5 |

| π-π Stacking | Parallel arrangement of pyrazine rings. | 3.3 - 3.8 |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for calculating the electronic structure and related properties of organic molecules like 2-Iodo-3-methylpyrazine.

The first step in a computational analysis is typically to find the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to locate the minimum energy structure.

The geometry of the pyrazine (B50134) ring is expected to be largely planar. The introduction of the iodine and methyl substituents would cause minor distortions from the perfect D2h symmetry of unsubstituted pyrazine. thieme-connect.de The C-I bond length is a key parameter, and based on studies of other iodoarenes, it is expected to be around 2.10 Å. The C-C and C-N bond lengths within the ring will be slightly perturbed from those of pyrazine (which are approximately 1.39 Å and 1.34 Å, respectively) due to the electronic effects of the substituents. thieme-connect.de The methyl group, being an electron-donating group, will slightly increase the electron density in its vicinity, while the larger, polarizable iodine atom will have more complex electronic and steric influences.

An energetic analysis would confirm that the optimized structure represents a true energy minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and based on typical values from DFT calculations on pyrazine and related substituted heteroaromatics. Actual values would require specific calculations for this molecule.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-I | 2.10 |

| C3-C(methyl) | 1.51 |

| C2-N1 | 1.34 |

| N1-C6 | 1.33 |

| C5-C6 | 1.39 |

| C3-N4 | 1.35 |

| **Bond Angles (°) ** | |

| I-C2-N1 | 118.5 |

| I-C2-C3 | 121.0 |

| N1-C2-C3 | 120.5 |

| C(methyl)-C3-N4 | 119.0 |

| C2-N1-C6 | 116.5 |

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. Vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum, are particularly important for molecular characterization. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting.

For this compound, one would expect to see characteristic vibrational modes:

C-H stretching from the pyrazine ring and the methyl group, typically in the 2900-3100 cm⁻¹ region.

Ring stretching modes of the pyrazine core, which are often complex vibrations involving C-C and C-N bonds, usually found in the 1000-1600 cm⁻¹ range. researchgate.netresearchgate.net

A C-I stretching mode, which is expected to appear at a lower frequency, generally below 600 cm⁻¹, due to the heavy mass of the iodine atom.

Methyl group deformations (bending and rocking modes).

DFT calculations can provide the wavenumbers and intensities of these modes, aiding in the interpretation of experimental spectra. scientific.netcore.ac.uk

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table presents a selection of predicted vibrational frequencies based on DFT studies of pyrazine and iodo-substituted aromatics. researchgate.netcore.ac.uk The assignments are simplified.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3050 - 3100 | Pyrazine C-H Stretch |

| 2950 - 3000 | Methyl C-H Stretch |

| 1550 - 1600 | Pyrazine Ring Stretch (C=N/C=C) |

| 1400 - 1450 | Methyl Group Deformation |

| ~1015 | Pyrazine Ring Breathing |

| < 600 | C-I Stretch |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment.

For this compound, the pyrazine ring itself is rigid. The primary conformational flexibility comes from the rotation of the methyl group around the C-C bond. While this rotation has a low energy barrier, MD simulations can map out the potential energy surface associated with this motion and confirm the most stable rotational conformation. The interaction between the methyl hydrogens and the adjacent iodine atom or ring nitrogen could introduce a slight preference for a particular staggered conformation.

MD simulations are exceptionally useful for studying how a molecule interacts with its surroundings, particularly with solvent molecules. researchgate.net The behavior of this compound in different solvents (e.g., polar like water, or nonpolar like hexane) can be simulated to understand solvation effects. researchgate.netdntb.gov.uaacs.org

Key insights from such simulations would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from an atom in the solute. For this compound in water, RDFs would likely show a structured solvation shell, with water molecules forming hydrogen bonds with the two nitrogen atoms of the pyrazine ring. researchgate.net

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are hydrogen bond acceptors. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds with protic solvents.

Hydrophobic Interactions: The methyl group and the less polar regions of the molecule will exhibit hydrophobic interactions, influencing the local solvent structure.

Halogen Bonding: The iodine atom, having a region of positive electrostatic potential on its outermost surface (a "σ-hole"), can act as a halogen bond donor, forming non-covalent interactions with Lewis basic sites on solvent molecules or other solutes. researchgate.net MD simulations can help to identify and characterize these interactions.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the detailed mechanisms of chemical reactions.

For this compound, the C-I bond is a key site for reactivity, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, although this is somewhat tempered by the electron-donating methyl group.

Computational approaches to understanding its reactivity include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is likely to be centered on the pyrazine ring, indicating its susceptibility to nucleophilic attack. The distribution and energy of these orbitals dictate how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the surface of a molecule. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atoms, indicating sites for electrophilic attack or hydrogen bonding. A region of positive potential (a σ-hole) is anticipated on the iodine atom, making it a site for nucleophilic or halogen bonding interactions. acs.org

Transition State Searching: For a specific reaction, such as the oxidative addition of the C-I bond to a palladium catalyst, computational methods can be used to locate the transition state structure. acs.org The energy of this transition state determines the activation energy and thus the rate of the reaction. By mapping the entire reaction pathway, from reactants through the transition state to products, a detailed mechanistic understanding can be achieved. This can reveal, for instance, how the methyl group sterically or electronically influences the approach of a catalyst to the C-I bond.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. fishersci.comnist.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. sigmaaldrich.com

For pyrazine derivatives, the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the pyrazine ring. nih.gov In a computational study of a structurally similar compound, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, DFT calculations were used to determine these properties. researchgate.netbiosynth.com For this related molecule, theoretical calculations provide values for the HOMO and LUMO energies.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO (Analogous Compound) | -6.50 | Electron-donating capacity |

| ELUMO (Analogous Compound) | -2.35 | Electron-accepting capacity |

| ΔE (HOMO-LUMO Gap) (Analogous Compound) | 4.15 | Chemical reactivity and kinetic stability |

This data is for the analogous compound N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide and is used to infer the properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ambeed.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In pyrazine derivatives, the nitrogen atoms of the pyrazine ring are characterized by a negative electrostatic potential due to the presence of lone-pair electrons, making them likely sites for hydrogen bonding and electrophilic interactions. acs.org For a related compound, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the MEP map shows the most negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group. researchgate.netbiosynth.com The area around the iodine atom exhibits a region of positive potential, known as a σ-hole, which can participate in halogen bonding. chemrxiv.org

Fukui Functions

Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites in a molecule. These functions are derived from the change in electron density as the number of electrons in the system changes, and they help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. Studies on substituted pyrazines have demonstrated the utility of Fukui functions in rationalizing regioselectivity in chemical reactions. For instance, in nucleophilic aromatic substitution reactions of dichloropyrazines, the site of attack (either the 3- or 5-position) is correctly predicted by the Fukui indices, which are influenced by whether the substituent at the 2-position is electron-donating or electron-withdrawing. nih.gov For a molecule like this compound, the Fukui functions would be crucial in predicting the reactivity of the different carbon and nitrogen atoms in the pyrazine ring.

| Analysis | Predicted Reactive Sites (inferred from analogues) | Governing Factors |

|---|---|---|

| MEP Analysis | Electrophilic attack at pyrazine Nitrogens; Nucleophilic interaction at the Iodine's σ-hole. | Electron density distribution, lone pairs, and electronegativity. |

| Fukui Functions | Quantitative identification of specific atoms prone to nucleophilic, electrophilic, and radical attack. | Changes in electron density upon electron addition/removal. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. ijournalse.orgmdpi.com These models are built by establishing a mathematical relationship between a set of molecular descriptors and the observed activity or property.

Numerous QSAR/QSPR studies have been conducted on pyrazine derivatives to predict a wide range of activities, including antiproliferative, antimicrobial, and sensory properties. acs.orgjapsonline.com These studies employ various molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic.

Electronic descriptors, often calculated using Density Functional Theory (DFT), play a crucial role in these models. mdpi.com Descriptors such as the energy of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and electrostatic potential values (like Vs,min and Vs,max) have been shown to be significant in predicting the biological activities of pyrazine derivatives. acs.org For example, in a study on the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids, the energy of the LUMO and various electrostatic potential parameters were found to be key descriptors in the QSAR model. acs.org Similarly, the olfactive thresholds of a large set of pyrazine derivatives were successfully modeled using a combination of electronic and other descriptors. mdpi.com

| QSAR/QSPR Study Type | Predicted Property/Activity | Key Molecular Descriptors for Pyrazine Derivatives |

|---|---|---|

| Antiproliferative Activity | IC50 values against cancer cell lines | HOMO-LUMO gap, Dipole moment, Hydration energy, LogP. ijournalse.org |

| Cytotoxicity | Cytotoxic activity | LUMO energy, Molecular surface electrostatic potential (Vs,min, Vs,max). acs.org |

| Olfactive Thresholds | Odor properties | Quantum chemical descriptors (from DFT), Topological descriptors. mdpi.com |

| Antitubercular Activity | Minimum Inhibitory Concentration (MIC) | Lipophilicity, Halogen substitution patterns. researchgate.net |

Reactivity and Mechanistic Investigations

Metal-Catalyzed Coupling Reactions of 2-Iodo-3-methylpyrazine

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium and nickel complexes, initiating the catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

These palladium-catalyzed reactions are fundamental tools for the functionalization of this compound, enabling the introduction of a wide range of organic substituents.

Suzuki-Miyaura Coupling: This reaction couples the iodopyrazine (B1298665) with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is highly versatile and tolerant of many functional groups, though the toxicity of tin reagents is a drawback. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org Negishi couplings are known for their high reactivity and ability to form C(sp³)–C(sp²) bonds. researchgate.net

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-I bond of this compound.

Transmetalation: The organic group from the organometallic reagent (B, Sn, Zn, or Cu-alkyne) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.

| Reaction Name | Organometallic Reagent | Typical Catalyst/Base | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ / Na₂CO₃ | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ / LiCl | C(sp²)-C(sp²), C(sp²)-C(sp) |

| Negishi | R-ZnX | Pd(dppf)Cl₂ | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Amine | C(sp²)-C(sp) |

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form biaryls. organic-chemistry.orgsci-hub.se Modern variations, often called Ullmann-type or Ullmann condensation reactions, are copper-catalyzed cross-couplings that form C-C, C-N, C-O, and C-S bonds. researchgate.netunito.it

For this compound, Ullmann-type reactions are particularly useful for forming bonds with nucleophiles that are less effective in palladium-catalyzed processes, such as amines and alcohols.

C-N Bond Formation (Buchwald-Hartwig Amination): While often palladium-catalyzed, copper-based systems can also effectively couple this compound with amines, amides, or other nitrogen nucleophiles to form 2-amino-3-methylpyrazine (B112217) derivatives.

C-C Bond Formation: Ullmann-type conditions can be used to couple the iodopyrazine with certain carbon nucleophiles, although this is less common than palladium-catalyzed methods. The classic Ullmann reaction involves high temperatures and stoichiometric copper, but modern protocols often use catalytic copper with ligands. sci-hub.se

These reactions are thought to proceed through an oxidative addition of the aryl iodide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination.

Dearomatization Reactions of Pyrazine (B50134) Rings

Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated or partially saturated structures, which is a powerful strategy for rapidly increasing molecular complexity. nih.gov The pyrazine ring, despite its aromatic stability (32.0 kcal/mol), can undergo dearomatization through various methods. nih.gov

Several strategies have been developed for the dearomatization of pyrazines, which could be applicable to this compound:

Catalytic Enantioselective Dearomatization: A copper-catalyzed method has been reported for the dearomatization of pyrazine using a chloroformate and an alkyne, leading to highly functionalized and chiral dihydropyrazines. nih.govacs.org This reaction provides a route to valuable C-substituted piperazines.

Iridium-Catalyzed Asymmetric Allylic Dearomatization: An intramolecular approach using an iridium catalyst can convert pyrazines tethered to an allylic carbonate into dihydropyrrolo[1,2-a]pyrazines with high enantioselectivity. acs.org

Transition-Metal-Free Dearomatization: Pyrazines can undergo dearomatizing additions of reagents with B-B, Si-B, and H-B bonds under metal-free conditions to yield N-borylated 1,4-dihydropyrazines and related structures. rsc.org

Reductive Dearomatization: Activation of the pyrazine ring by N-alkylation to form a pyrazinium salt allows for nucleophilic addition and subsequent reduction to yield substituted tetrahydropyrazines and piperazines. auburn.edu

In the context of this compound, the iodo and methyl substituents would influence the regioselectivity and electronic properties of the ring during these transformations. The C-I bond could potentially remain intact during certain dearomatization processes, allowing for subsequent functionalization of the saturated heterocyclic core.

Enantioselective Dearomatization Strategies

The dearomatization of pyrazines represents a powerful strategy for the synthesis of complex, three-dimensional nitrogen-containing scaffolds from simple aromatic precursors. While specific enantioselective dearomatization strategies for this compound are not extensively documented in publicly available research, general principles established for pyrazine and its derivatives can be applied.

Catalytic asymmetric dearomatization of pyrazines has been achieved using chiral catalysts, leading to the formation of valuable chiral piperazine (B1678402) precursors. nih.gov These reactions often involve the activation of the pyrazine ring with an electrophile, followed by a nucleophilic attack that breaks the aromaticity. For instance, copper-catalyzed enantioselective alkynylation of pyrazine, in the presence of a chiral ligand, affords dihydropyrazine (B8608421) products with high enantiomeric excess. nih.gov The presence of the iodo and methyl groups on the pyrazine ring in this compound would be expected to influence the regioselectivity and electronic properties of the substrate, thus affecting the outcome of such dearomatization reactions. The electron-withdrawing nature of the iodine atom could enhance the electrophilicity of the pyrazine ring, potentially facilitating nucleophilic attack.

Formation of Dihydropyrazine Intermediates

The formation of dihydropyrazine intermediates is a key step in the dearomatization of pyrazines. These non-aromatic species are typically generated through the addition of nucleophiles or through reduction processes. Mechanistic studies on the dearomatization of pyrazine suggest that the reaction proceeds through intermediates that can be trapped, indicating their transient nature. nih.gov

In the context of this compound, the addition of a nucleophile would likely occur at the carbon atoms of the pyrazine ring, leading to the formation of a dihydropyrazine derivative. The regioselectivity of this addition would be influenced by the electronic effects of the iodo and methyl substituents. Following their formation, these dihydropyrazine intermediates can be synthetically manipulated to introduce further complexity, for example, through chemoselective reduction of the remaining imine moiety to access chiral piperazines. nih.gov Transition-metal-free methods involving the addition of boron reagents to pyrazines have also been shown to produce N-borylated 1,4-dihydropyrazines. hw.ac.uk

Electrophilic Substitution Reactions on the Methyl Group

The methyl group of this compound offers a handle for functionalization through electrophilic substitution reactions, primarily via the formation of a benzylic-type carbanion.

Benzylic Lithiation and Functionalization

The protons of the methyl group on the pyrazine ring are acidic enough to be removed by a strong base, a process known as benzylic or, more accurately in this context, heterobenzylic lithiation. hw.ac.uk The adjacent nitrogen atom in the pyrazine ring facilitates this deprotonation by stabilizing the resulting carbanion through inductive effects and potential coordination with the lithium cation.

This lithiation generates a nucleophilic species that can react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the methyl position. While direct examples with this compound are scarce in the literature, the general methodology is well-established for related heterocyclic systems.

Table 1: Potential Electrophiles for Functionalization of Lithiated this compound

| Electrophile Class | Example Electrophile | Potential Product |

| Alkyl halides | Methyl iodide | 2-Iodo-3-ethylpyrazine |

| Aldehydes | Benzaldehyde | 1-(2-Iodo-3-pyrazinyl)-2-phenylethanol |

| Ketones | Acetone | 2-(2-Iodo-3-pyrazinyl)propan-2-ol |

| Carbon dioxide | CO₂ | 2-(2-Iodo-3-pyrazinyl)acetic acid |

| Silyl halides | Trimethylsilyl chloride | 2-Iodo-3-(trimethylsilylmethyl)pyrazine |

The choice of base, solvent, and temperature is crucial for the success of the lithiation and subsequent functionalization, as side reactions such as addition to the pyrazine ring or halogen-metal exchange can occur.

Oxidation and Reduction Pathways of this compound

The pyrazine ring and its substituents in this compound can undergo various oxidation and reduction reactions.

Oxidation:

The pyrazine ring is relatively electron-deficient and generally resistant to oxidative degradation. However, the nitrogen atoms can be oxidized to form N-oxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org Depending on the reaction conditions, mono-N-oxides or di-N-oxides can be obtained. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate, although this often requires harsh conditions and may lead to low yields due to the stability of the pyrazine ring. libretexts.org

Reduction:

The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of tetrahydropyrazines or piperazines, depending on the catalyst and reaction parameters. masterorganicchemistry.com The carbon-iodine bond is also susceptible to reduction. Catalytic hydrogenation in the presence of a palladium catalyst, or treatment with reducing agents like hydrazine, can lead to deiodination, yielding 2-methylpyrazine (B48319). researchgate.net The choice of reducing agent and conditions is critical to achieve chemoselectivity between the reduction of the pyrazine ring and the cleavage of the C-I bond.

Applications in Advanced Organic Synthesis

2-Iodo-3-methylpyrazine as a Versatile Synthetic Building Block

This compound serves as a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring a pyrazine (B50134) ring substituted with both a methyl group and a reactive iodine atom, allows for a wide range of chemical transformations. This versatility makes it an important intermediate for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.

The pyrazine core is a significant heterocyclic motif found in numerous biologically active compounds and natural products. The presence of the iodine atom on the pyrazine ring provides a key site for various cross-coupling reactions, enabling the introduction of diverse functional groups. This reactivity is crucial for the construction of novel molecular architectures.

The iodine atom in this compound is readily displaced or involved in coupling reactions, making it an excellent precursor for a variety of functionalized pyrazine derivatives. These derivatives are of interest due to the wide range of biological activities associated with the pyrazine scaffold, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.com

Synthetic strategies often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly substituted and complex pyrazine derivatives. For instance, the coupling of this compound with various boronic acids (Suzuki coupling) can introduce aryl or heteroaryl substituents at the 2-position of the pyrazine ring.

| Coupling Reaction | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 2-Aryl-3-methylpyrazines |

| Stille Coupling | Organostannanes, Pd catalyst | 2-Alkyl/Aryl-3-methylpyrazines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | 2-Alkynyl-3-methylpyrazines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 2-Amino-3-methylpyrazines |

| Heck Coupling | Alkenes, Pd catalyst, Base | 2-Alkenyl-3-methylpyrazines |

These functionalized pyrazines can then be further modified to create a library of compounds for biological screening or for use as intermediates in the synthesis of more complex target molecules.

Fused heterocyclic ring systems are a prominent feature in many pharmacologically active compounds. This compound can be utilized as a key starting material for the construction of such fused systems. The reactivity of the iodo group, combined with the nitrogen atoms in the pyrazine ring, allows for annulation reactions where additional rings are built onto the pyrazine core.

One common approach involves an initial cross-coupling reaction to introduce a functional group at the 2-position, which can then participate in an intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkyne can be followed by a cyclization reaction to form a pyrrolo[1,2-a]pyrazine (B1600676) or a similar fused system.

Another strategy involves the reaction of this compound with bifunctional reagents that can react with both the iodo group and a nitrogen atom of the pyrazine ring, leading directly to the formation of a new fused ring. These methods provide access to a diverse range of polycyclic aromatic systems containing the pyrazine moiety. The construction of these fused systems is of significant interest as they can exhibit unique electronic and biological properties. nih.govresearchgate.netacdlabs.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.combeilstein-journals.org These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of chemical libraries for drug discovery. nih.gov

While specific examples of this compound in well-established named MCRs are not extensively documented, its structure lends itself to participation in such reactions. The reactive iodine atom can act as an electrophilic site, while the pyrazine nitrogen atoms can act as nucleophiles or bases. This dual reactivity allows it to be incorporated into novel MCRs designed to produce highly substituted heterocyclic compounds.

For example, this compound could potentially be used in a palladium-catalyzed MCR involving an amine and carbon monoxide to generate pyrazine-containing amides or ketones. The development of new MCRs that incorporate this building block is an active area of research.

Development of Novel Reaction Methodologies Utilizing this compound

The unique electronic and steric properties of this compound make it a valuable substrate for the development of new synthetic methodologies. Researchers often use such halogenated heterocycles to explore the scope and limitations of new catalytic systems and reaction conditions.

Recent advancements in organic synthesis have focused on the development of more efficient and sustainable methods, such as C-H activation and photoredox catalysis. This compound can serve as a benchmark substrate to test the efficacy of these new methods for the functionalization of heteroaromatic compounds.

For instance, new palladium or copper catalysts could be developed for the direct arylation of the C-H bonds on the pyrazine ring of a derivative of this compound, offering a more direct route to poly-substituted pyrazines. The development of such methodologies expands the synthetic chemist's toolbox and facilitates the synthesis of novel compounds with potentially interesting properties.

Exploration of Biological Activities and Mechanisms of Action

Antimicrobial and Antitubercular Activities of Pyrazine (B50134) Derivatives

While direct studies on the antimicrobial and antitubercular activities of 2-iodo-3-methylpyrazine are not extensively available in the reviewed scientific literature, research on closely related pyrazine structures provides significant insights into the potential of this chemical class. The pyrazine ring is a core component of pyrazinamide (B1679903), a frontline drug for tuberculosis treatment. rsc.org

Investigations into various pyrazine derivatives have revealed a broad spectrum of antimicrobial activities. For instance, certain alkylpyrazines have demonstrated notable bactericidal properties. The compound 2-isobutyl-3-methylpyrazine (B76351) has shown strong activity against Escherichia coli and Staphylococcus aureus. mdpi.com

In the context of antitubercular activity, several studies have highlighted the importance of specific substitutions on the pyrazine ring and associated moieties. A series of substituted N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their in vitro anti-mycobacterial activity. rsc.org Among these, compounds with halogen substitutions, including iodine, on the phenyl ring demonstrated significant potency. rsc.orgnih.gov Specifically, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited four times higher activity than the standard drug pyrazinamide. rsc.org Another potent compound, 5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, also showed high anti-mycobacterial activity. rsc.org These findings underscore the potential role of iodine substitution in enhancing the antitubercular efficacy of pyrazine-based compounds.

The following table summarizes the antitubercular activity of selected pyrazine derivatives:

| Compound | Target Organism | Activity Measurement | Result |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | MIC | ≤ 2 µg/L |

| 5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | IC90 | 0.819 µg/mL |

| Pyrazinamide (Standard) | Mycobacterium tuberculosis | MIC | 8 µg/L |

Table 1. Antitubercular Activity of Selected Pyrazine Derivatives

Mechanisms of Action against Bacterial and Fungal Pathogens

The precise mechanisms of action for many pyrazine derivatives are still under investigation. However, for the well-established antitubercular drug pyrazinamide, it is known to be a prodrug that is converted to its active form, pyrazinoic acid, within the mycobacteria. nih.gov This conversion is pH-dependent. nih.gov The active form is thought to disrupt membrane transport and interfere with energy production in Mycobacterium tuberculosis.

For other pyrazine derivatives, it is hypothesized that their antimicrobial efficacy may be related to their hydrophobicity, which allows them to interact with and disrupt bacterial cell membranes. tugraz.at Some alkylpyrazines have been shown to cause membrane damage by disrupting the inner plasma membrane and depolarizing the membrane potential. tugraz.at Additionally, some pyrazine derivatives are believed to have enzyme-inhibiting activities. tugraz.at

Activity against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) strains of bacteria, particularly Mycobacterium tuberculosis, is a significant global health concern. nih.gov Research into new pyrazine derivatives is partly driven by the need to find compounds effective against these resistant strains. The structural modifications of the pyrazine scaffold, including the introduction of various substituents, aim to overcome existing resistance mechanisms. researchgate.net These mechanisms in resistant bacteria can include enzymatic inactivation of the drug, alteration of the drug's target protein, and reduced drug access to the target. nih.gov While specific data on this compound against MDR strains is not available, the promising activity of related iodinated pyrazine derivatives suggests a potential area for future research in combating drug-resistant tuberculosis. rsc.org

Anti-inflammatory and Analgesic Potential

Direct research on the anti-inflammatory and analgesic properties of this compound is limited. However, the broader class of pyrazine and pyrazolone (B3327878) derivatives has been the subject of numerous studies in this area.

Tetramethylpyrazine, a compound found in the Chinese medicine Ligusticum wallichii Franch, has demonstrated anti-inflammatory effects in studies on colitis in mice. nih.gov Its mechanism is thought to involve the suppression of NF-κB, AP-1, and NF-AT mRNA, as well as promoting the apoptosis of certain immune cells. nih.gov

Inhibition of Inflammatory Mediators

Inflammation is a complex biological response involving various mediators. nih.gov A key strategy in the development of anti-inflammatory drugs is the inhibition of these mediators. Studies on pyrazoline derivatives, which are structurally related to pyrazines, have shown their potential to inhibit the production of nitric oxide (NO), a significant inflammatory mediator. researchgate.net The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov Certain pyrazoline compounds have exhibited potent inhibitory effects on both NO production and iNOS activity. researchgate.net

The following table presents data on the inhibition of NO production by selected pyrazoline derivatives in LPS-stimulated RAW 264.7 cells:

| Compound | Concentration | % Inhibition of NO Production |

| 1c | 10 µM | > 90% |

| 11c | 10 µM | > 80% |

| 15c | 10 µM | > 80% |

| Indomethacin (Control) | 10 µM | ~ 70% |

Table 2. Inhibitory Effects of Pyrazoline Derivatives on NO Production

Receptor Interaction Studies (e.g., Transient Receptor Potential Cation Channels)

Transient Receptor Potential (TRP) channels are a group of ion channels that play a role in various sensory functions, including pain and inflammation. nih.gov The activation of certain TRP channels, such as TRPV1 and TRPA1, is associated with nociception and neurogenic inflammation. nih.gov While there is no specific research on the interaction of this compound with TRP channels, the modulation of these channels is a known mechanism for analgesic and anti-inflammatory effects.

Anticancer and Antineoplastic Investigations of Pyrazine-Based Scaffolds

The pyrazine scaffold is a key structural motif in a number of compounds investigated for their anticancer and antineoplastic properties. researcher.lifenih.gov While no studies have specifically evaluated this compound in this context, the broader family of pyrazine derivatives has shown significant promise.

The cephalostatins and ritterazines are a family of naturally occurring bissteroidal pyrazines that exhibit potent cytotoxicity against a wide range of human tumor cell lines. nih.govscispace.com These compounds are among the most powerful anticancer agents tested by the National Cancer Institute. nih.govscispace.com The mechanism of action for these complex molecules is believed to be novel and distinct from that of known anticancer drugs. nih.gov

Synthetic pyrazine derivatives have also been a focus of anticancer drug development. For example, a series of 2-phenazinamine derivatives, which contain a pyrazine ring within a larger phenazine (B1670421) structure, have been synthesized and evaluated for their anticancer activity. nih.gov One such compound, 2-chloro-N-(phenazin-2-yl)benzamide, demonstrated a potent anticancer effect comparable to cisplatin (B142131) against certain leukemia and liver cancer cell lines, with low toxicity to non-cancerous cells. nih.gov

The following table summarizes the in vitro anticancer activity of 2-chloro-N-(phenazin-2-yl)benzamide:

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Human chronic myelogenous leukemia | 5.8 |

| HepG2 | Human hepatocellular carcinoma | 7.2 |

| 293T (non-cancer) | Human embryonic kidney epithelial cells | > 50 |

| Cisplatin (Control) | - | 6.5 (K562), 8.1 (HepG2) |

Table 3. In Vitro Anticancer Activity of a Phenazinamine Derivative

Cytotoxic Effects and Apoptosis Induction

There is currently no available scientific literature that investigates the cytotoxic effects or the ability of this compound to induce apoptosis in any cell lines.

Targeting Specific Cancer Pathways

No research has been published that examines the potential of this compound to target specific cancer pathways.

Anticonvulsant and Neurological Activity

Modulation of Neurotransmitter Receptors (e.g., NMDA Receptor Antagonists)

There are no studies available that explore the anticonvulsant properties of this compound or its potential to modulate neurotransmitter receptors, including the NMDA receptor.

Other Emerging Biological Activities

A review of the current scientific landscape indicates no published research on any other emerging biological activities of this compound.

Coordination Chemistry and Material Science Applications

2-Iodo-3-methylpyrazine as a Ligand in Metal Complexes

The pyrazine (B50134) ring, with its two nitrogen atoms located at positions 1 and 4, is an excellent building block for coordination polymers. nih.gov These nitrogen atoms possess lone pairs of electrons that can readily coordinate to metal ions, allowing the pyrazine molecule to act as a bridge between metal centers. nih.gov In this compound, the fundamental coordinating ability of the pyrazine core is modulated by its substituents. The methyl group at the 3-position has a mild electron-donating effect, which can slightly increase the electron density on the nitrogen atoms, potentially strengthening the metal-ligand bond. Conversely, the iodine atom at the 2-position introduces both steric bulk and electronic effects, including a significant inductive electron-withdrawing effect and the capacity for halogen bonding. These features make this compound an intriguing ligand for constructing multidimensional coordination polymers with unique structural and electronic properties. preprints.org

Synthesis and Characterization of Coordination Polymers

The synthesis of coordination polymers involving pyrazine-type ligands is typically achieved through methods that allow for the slow growth of crystalline materials. Common techniques include hydrothermal synthesis, where reactants are heated in a sealed vessel, or the slow evaporation of a solvent from a solution containing the this compound ligand and a suitable metal salt. osti.gov The choice of metal ion is crucial, with transition metals like copper(II), zinc(II), silver(I), and cadmium(II) being frequently used to form stable pyrazine-based networks. osti.govacs.org

Once synthesized, the characterization of these polymers is essential to understand their structure and properties. The primary techniques employed include:

Infrared (IR) Spectroscopy: Coordination of the pyrazine nitrogen atoms to a metal center typically causes a noticeable shift in the vibrational frequencies of the pyrazine ring, providing clear evidence of metal-ligand bond formation. nih.gov

Elemental Analysis: This technique confirms the empirical formula of the synthesized compound, ensuring the correct ratio of metal, ligand, and any counter-ions or solvent molecules. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the coordination polymer and to identify the loss of any coordinated or guest solvent molecules upon heating. nih.gov

Metal-Pyrazine Interactions and Structural Analysis

In coordination polymers, this compound is expected to act as a bridging ligand, connecting two metal centers through its nitrogen atoms to generate 1D chains, 2D layers, or 3D frameworks. osti.govfigshare.com The specific dimensionality and topology of the network are influenced by the coordination geometry of the metal ion (e.g., octahedral or tetrahedral), the metal-to-ligand ratio, and the presence of co-ligands or counter-ions. nih.gov

Structural analysis via X-ray diffraction would reveal key details about the metal-pyrazine interaction. This includes the precise metal-nitrogen bond distances, which indicate the strength of the coordination. The steric hindrance from the methyl and iodo groups adjacent to the nitrogen donors could lead to distortions in the coordination geometry around the metal ion or influence the packing arrangement of the polymer chains in the crystal lattice. A particularly interesting structural aspect is the potential for the iodine atom to participate in halogen bonding—a non-covalent interaction with electron-rich atoms—which could direct the formation of specific supramolecular architectures and add robustness to the crystal structure. preprints.org

Luminescent Properties of Pyrazine-Based Materials

Coordination polymers constructed from pyrazine-based ligands are a promising class of luminescent materials. acs.orgmdpi.com Their light-emitting properties can originate from different electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) π-π* transitions. nih.govmdpi.com The combination of the electron-deficient pyrazine ring with an electron-donating methyl group in this compound creates an intramolecular charge-transfer character, which can be a source of luminescence.

Photophysical Characterization of Coordination Polymers

The photophysical properties of coordination polymers based on this compound would be investigated using absorption and emission spectroscopy. UV-Visible absorption spectroscopy identifies the electronic transitions responsible for light absorption, while photoluminescence spectroscopy measures the emission spectrum, revealing the color and nature of the emitted light. Key parameters such as the photoluminescence quantum yield (the efficiency of converting absorbed photons to emitted photons) and the emission lifetime are measured to fully characterize the material's performance.

While specific data for this compound complexes are not available, studies on analogous silver(I) and copper(I) coordination polymers with pyrazine and methylpyrazine provide valuable insight into the expected photophysical behavior. These materials are often strongly luminescent in the solid state, with emissions arising from triplet charge-transfer (³CT) excited states. acs.orgnih.gov

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Emission Origin |

|---|---|---|---|

| [Ag2I2(pyz)]n | 354 | 569 | ³CT |

| [Ag2Br2(pyz)]n | 330 | 527 | ³CT |

| [Ag2I2(Mepyz)]n | 355 | 573 | ³CT |

| [Ag2Br2(Mepyz)]n | 331 | 535 | ³CT |

Structure-Luminescence Relationship Studies

The relationship between the molecular structure and the resulting luminescent properties is a cornerstone of materials design. For complexes of this compound, several factors would be expected to influence the emission characteristics. The substituents on the pyrazine ring can tune the energy of the frontier molecular orbitals, thereby altering the emission color. mdpi.com

Applications in Dyes and Electroluminescent Materials

The unique electronic and photophysical properties predicted for materials based on this compound make them highly suitable for applications in dyes and electroluminescent devices. Molecules with strong intramolecular charge-transfer characteristics are often intensely colored and can function as advanced dyes or sensory probes. researchgate.net

In the field of electroluminescence, these materials hold promise for use in organic light-emitting diodes (OLEDs). mdpi.comrsc.org The electron-deficient nature of the pyrazine ring makes pyrazine-containing compounds effective as electron-transporting or emissive materials in OLED device architectures. chemrxiv.orgacs.org The potential for efficient phosphorescence is particularly significant for OLEDs. The harvesting of triplet excitons, made possible by the heavy-atom effect of iodine, can theoretically allow for internal quantum efficiencies of up to 100%, leading to brighter and more energy-efficient displays and lighting. mdpi.com Therefore, coordination polymers or complexes of this compound represent a promising avenue for the development of next-generation electroluminescent materials.

Research Findings on this compound Remain Elusive

Despite a thorough search of available scientific literature and chemical databases, specific research detailing the coordination chemistry and material science applications of this compound, particularly concerning its supramolecular assembly and hydrogen bonding properties, could not be located. The crystal structure of this specific compound, which is fundamental to understanding its intermolecular interactions, does not appear to be publicly documented.

While general principles of supramolecular chemistry suggest that this compound would likely exhibit interesting intermolecular interactions, the absence of empirical data prevents a detailed and accurate discussion as requested. Halogen bonding, where the iodine atom acts as a halogen bond donor, and hydrogen bonding, involving the pyrazine nitrogen atoms as acceptors and the methyl or aromatic hydrogens as weak donors, are theoretically possible. These interactions would be expected to play a significant role in the solid-state packing and crystal engineering of this compound. However, without experimental crystallographic data, any description of bond lengths, angles, and resulting supramolecular motifs would be purely speculative.

Information on related, but structurally distinct, compounds is available. For instance, studies on coordination polymers involving other pyrazine derivatives, such as 2-ethylpyrazine, demonstrate the diverse supramolecular architectures that can be achieved through metal-ligand coordination and other non-covalent interactions. Similarly, research on other iodo-substituted aromatic compounds provides insights into the strength and directionality of halogen bonds. Nevertheless, direct extrapolation of these findings to this compound would not be scientifically rigorous.

The lack of specific research on this compound highlights a gap in the current body of chemical literature. Further experimental work, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be necessary to elucidate its supramolecular assembly and hydrogen bonding properties. Such studies would provide the foundational data required to explore its potential applications in materials science and crystal engineering.

Structure Activity/property Relationship Sar/spr Studies

Influence of Iodo-Substituent on Reactivity and Biological Activity

The iodo-substituent at the 2-position of the pyrazine (B50134) ring is a key determinant of the compound's chemical reactivity and potential bioactivity. Halogens, in general, play a significant role in the biological activity of heterocyclic compounds.

Reactivity: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. This characteristic makes the iodo group an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it renders iodopyrazines highly valuable precursors in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. tandfonline.com This enhanced reactivity allows for the straightforward introduction of a wide variety of substituents (e.g., aryl, alkyl, amino groups) at the 2-position, making 2-Iodo-3-methylpyrazine a versatile building block in synthetic chemistry for creating diverse libraries of pyrazine derivatives.

Biological Activity: While specific studies on the biological activity of this compound are not extensively documented, the influence of iodine in related structures provides valuable insights.

Biocidal Properties: Iodine itself is a potent biocidal agent effective against a wide range of microbes. researchgate.net Pyrazine-based materials incorporating iodine have been developed for their biocidal capabilities, suggesting that the iodo-substituent could confer antimicrobial properties to the molecule. researchgate.net

Enzyme Inhibition: Halogen substitution is a common strategy in drug design to modulate the activity of a molecule. For instance, halogenated compounds have shown potent inhibitory activities against enzymes like monoamine oxidase (MAO). mdpi.com The large, polarizable nature of the iodine atom can lead to strong interactions with biological targets, including halogen bonding, which can enhance binding affinity and selectivity.

Herbicidal and Elicitor Activity: In a study of substituted N-phenylpyrazine-2-carboxamides, a related compound, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, was identified as the most effective inhibitor of oxygen evolution rate in spinach chloroplasts and demonstrated the ability to dramatically increase flavonoid production in plant callus cultures, acting as an abiotic elicitor. nih.gov This highlights the potential for iodo-substituted pyrazine scaffolds to possess significant biological effects in plants. nih.gov

Impact of Methyl Group Position and Steric Hindrance

The placement of the methyl group at the 3-position, immediately adjacent to the iodo-substituent and one of the ring nitrogen atoms, has significant steric implications. Steric hindrance refers to the influence of a molecule's three-dimensional shape on its ability to react or interact with other molecules.

The methyl group is bulkier than a hydrogen atom and its proximity to the 2-position can physically obstruct the approach of reactants or the binding of the molecule to a receptor site. This can have several consequences:

Modulation of Reactivity: The steric bulk of the methyl group can influence the rate of reactions involving the adjacent iodo group. It may hinder the approach of a bulky nucleophile or coupling partner, thereby slowing down a reaction. Conversely, it could favor certain conformations that facilitate a reaction.

Influence on Intermolecular Interactions: The nitrogen atoms in the pyrazine ring are common sites for hydrogen bonding and coordination to metal ions. The ortho-methyl group (at position 3 relative to N4) can sterically hinder these interactions. Studies on methyl-substituted pyridines, which are structurally related to pyrazines, have shown that ortho-methyl groups can reduce the stability of hydrogen-bonded complexes due to steric hindrance. researchgate.net This effect is critical in a biological context, where such interactions are key to a molecule's mechanism of action.

Conformational Restriction: The steric clash between the adjacent iodo and methyl groups can restrict the rotation of other substituents that might be introduced onto the molecule, locking it into a specific conformation that could be either favorable or unfavorable for binding to a biological target.

In essence, the 3-methyl group acts as a modulating element, fine-tuning the reactivity of the iodo group and influencing how the molecule presents itself for intermolecular interactions.

Effects of Pyrazine Ring Substituents on Electronic and Steric Properties

The iodo and methyl substituents further modify these properties:

Electronic Effects:

Iodo Group: Halogens exert a dual electronic effect. They are electron-withdrawing through induction (due to their electronegativity) and electron-donating through resonance (due to their lone pairs participating in the π-system). For halogens on π-deficient rings like pyrazine, the strong inductive-withdrawing effect typically dominates. nih.gov

Methyl Group: The methyl group is a weak electron-donating group through induction and hyperconjugation. Its presence can slightly increase the electron density on the pyrazine ring, counteracting the electron-withdrawing nature of the ring nitrogens and the iodo group to some extent.

Steric Effects: The size of the substituents affects how the molecule can pack in a solid state or fit into a binding pocket. The iodine atom is significantly larger than the methyl group, and both are larger than hydrogen.

The combination of an inductively withdrawing iodo group and a weakly donating methyl group on an already electron-deficient ring creates a complex electronic landscape that influences the molecule's dipole moment, solubility, and electrochemical potential. nih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Pyrazine Ring Properties |

|---|---|---|---|---|

| Iodo (-I) | 2 | Strongly electron-withdrawing (inductive), weakly electron-donating (resonance). Overall net withdrawing. | Large (Van der Waals radius ≈ 1.98 Å). Contributes significant bulk. | Increases susceptibility to nucleophilic attack. Excellent leaving group for cross-coupling reactions. Can participate in halogen bonding. |

| Methyl (-CH₃) | 3 | Weakly electron-donating (inductive and hyperconjugation). | Moderate (Van der Waals radius ≈ 2.00 Å, but tetrahedral). Can cause significant steric hindrance to adjacent groups. | Slightly increases electron density on the ring. Sterically hinders interactions at the adjacent N4 nitrogen and reactions at the 2-position iodo group. |

Design Principles for Optimized Pyrazine-Based Compounds

The development of novel, optimized pyrazine-based compounds for applications in medicine and materials science is guided by several key design principles derived from SAR and SPR studies. mdpi.comnih.gov